![molecular formula C13H11BrO5S B2359937 5-{[(4-溴-3-甲基苯基)磺酰基]甲基}呋喃-2-羧酸 CAS No. 1232781-62-2](/img/structure/B2359937.png)
5-{[(4-溴-3-甲基苯基)磺酰基]甲基}呋喃-2-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a sulfonylmethyl group attached to a brominated methylphenyl ring
科学研究应用
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid typically involves multiple steps. One common approach starts with the bromination of 3-methylphenyl, followed by sulfonylation to introduce the sulfonyl group. The furan ring is then constructed through a series of cyclization reactions, and the carboxylic acid group is introduced via oxidation or carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring and the methyl group can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or thiols.
作用机制
The mechanism of action of 5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. The furan ring provides a rigid scaffold that enhances binding specificity.
相似化合物的比较
Similar Compounds
- 5-{[(4-Chloro-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
- 5-{[(4-Fluoro-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
- 5-{[(4-Iodo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid
Uniqueness
5-{[(4-Bromo-3-methylphenyl)sulfonyl]methyl}furan-2-carboxylic acid is unique due to the presence of the bromine atom, which can engage in halogen bonding and influence the compound’s reactivity and binding properties. This makes it particularly useful in applications where strong and specific interactions are required.
属性
IUPAC Name |
5-[(4-bromo-3-methylphenyl)sulfonylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO5S/c1-8-6-10(3-4-11(8)14)20(17,18)7-9-2-5-12(19-9)13(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXZCKHIDSBGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1-(4-Ethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2359857.png)
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]but-2-ynoic acid](/img/structure/B2359858.png)
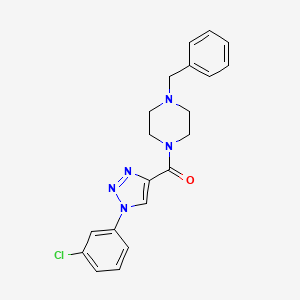
![2-[(3-hydroxyquinoxalin-2-yl)sulfanyl]-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2359862.png)
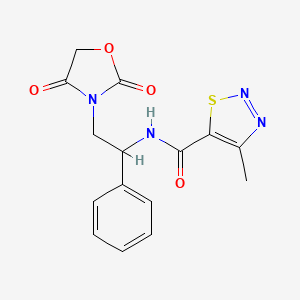
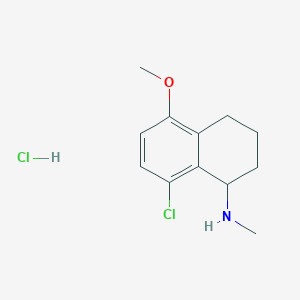
![N-(3,4-difluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2359869.png)
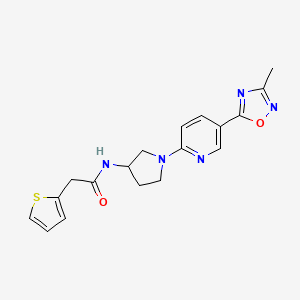
![3-fluoro-4-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2359872.png)
![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)
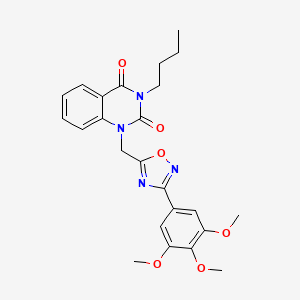
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)
